1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride
Description
1-(Difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride (CAS: 1431965-72-8) is a fluorinated pyrazole derivative with the molecular formula C₅H₈ClF₂N₃ and a molar mass of 183.59 g/mol . The compound features a difluoromethyl group (-CF₂H) at the 1-position of the pyrazole ring, a methyl group at the 3-position, and a propylamine substituent at the 4-position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical applications. Fluorine substitution is strategically employed to optimize bioavailability and metabolic stability, leveraging the electron-withdrawing effects of fluorine to modulate pKa and lipophilicity .
Properties
Molecular Formula |
C8H14ClF2N3 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-3-4-11-7-5-13(8(9)10)12-6(7)2;/h5,8,11H,3-4H2,1-2H3;1H |
InChI Key |
RBIBPKVSIPISGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1C)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is constructed via cyclocondensation of α,β-unsaturated esters with hydrazine derivatives. For example, 2,2-difluoroacetyl halides react with methylhydrazine in the presence of sodium iodide (NaI) or potassium iodide (KI) as catalysts at low temperatures (−30°C to −20°C) to minimize isomer formation. After hydrolysis, the intermediate undergoes cyclization under reduced pressure and elevated temperatures (40–85°C), yielding the pyrazole-4-amine scaffold.
Example Protocol
Propyl Group Introduction
The N-propyl group is introduced via alkylation of the pyrazole-4-amine intermediate. Propyl halides (e.g., 1-bromopropane) react with the amine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60–80°C.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ (2.0 equivalents) | |
| Temperature | 70°C, 12 hours | |
| Yield | 70–75% |
Reductive Amination Approach
Ketone Intermediate Preparation
A ketone precursor, 3-methyl-1-(difluoromethyl)pyrazol-4-one , is synthesized via oxidation of the corresponding alcohol or via Claisen condensation. This intermediate is then subjected to reductive amination with propylamine using hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.
Reaction Conditions
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (HCl) in ethanol, followed by crystallization. Excess HCl (37% concentration) ensures complete protonation.
Purity Optimization
Halogenation-Alkylation Strategy
Chlorination of Pyrazole
4-Nitropyrazole undergoes reductive chlorination in concentrated HCl (37%) with Pt/C or Pd/C catalysts under H₂ pressure (90 psig). This step selectively introduces chlorine at the 3-position, yielding 3-chloro-1H-pyrazol-4-amine hydrochloride .
Selectivity Data
| Parameter | Value | Source |
|---|---|---|
| HCl Concentration | 37% | |
| Catalyst | 5% Pt/C | |
| Selectivity | >95% |
Propyl Group Substitution
The chlorine atom is displaced by propylamine via nucleophilic aromatic substitution in tetrahydrofuran (THF) at reflux (80°C).
Reaction Details
- Base : Triethylamine (TEA)
- Yield : 68–72%.
Direct Alkylation of Pyrazole Amines
One-Pot Synthesis
A streamlined method involves simultaneous difluoromethylation and alkylation. 1H-pyrazol-4-amine reacts with difluoromethyl triflate and 1-bromopropane in the presence of cesium carbonate (Cs₂CO₃) .
Advantages
Catalyst Screening
Comparative studies show KI enhances reaction rates in DMF, reducing side products.
| Catalyst | Yield (%) | Isomer Ratio |
|---|---|---|
| NaI | 78.3 | 96:4 |
| KI | 75.9 | 95:5 |
| None | <50 | 80:20 |
Hydrochloride Salt Formation
The final step involves protonation of the free amine with HCl gas or aqueous HCl in ethanol. Crystallization at 10–15°C yields the hydrochloride salt.
Optimized Protocol
- Acid Concentration : 2 M HCl
- Crystallization Solvent : Ethanol-water (1:1)
- Purity : 99.7% (HPLC).
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Compounds for Comparison :
1-(2-Fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride (CAS: 1856068-11-5)
- Molecular Formula : C₉H₁₇ClFN₃
- Molecular Weight : 221.70 g/mol
- Structural Difference : 2-Fluoroethyl (-CH₂CH₂F) vs. difluoromethyl (-CF₂H) at the 1-position .
1-(Difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS: 1856081-93-0)
Comparative Analysis :
- Fluorine Impact : The difluoromethyl group (-CF₂H) in the target compound provides stronger electron-withdrawing effects than 2-fluoroethyl, lowering the basicity of the adjacent amine and improving metabolic stability .
- Hydrochloride Salt : Enhances aqueous solubility compared to neutral analogs like the bis-pyrazole derivative .
Pharmacokinetic and Physicochemical Profiles
- Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated pyrazoles but remains lower than trifluoromethyl analogs, balancing membrane permeability and solubility .
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life relative to compounds like 3a (), which lacks fluorine .
- Hydrogen Bonding : The -CF₂H group may engage in weak hydrogen bonds with biological targets, unlike the purely hydrophobic -CH₂CH₂F group .
Biological Activity
1-(Difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride is a pyrazole derivative recognized for its diverse biological activities, particularly as an enzyme inhibitor. This compound has garnered attention in medicinal chemistry and agricultural sciences due to its unique structural features and potential therapeutic applications.
- Molecular Formula : C13H19F2N5
- Molecular Weight : 283.32 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)N1C=CC(=N1)NCC2=CC=NN2C(F)F.Cl
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity, potentially increasing the compound's efficacy as an inhibitor. Notably, it has been shown to inhibit succinate dehydrogenase, a key enzyme in cellular respiration, indicating its potential role in metabolic modulation.
Biological Activity
Recent studies have highlighted several key areas of biological activity for this compound:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its ability to modulate enzyme functions positions it as a candidate for therapeutic development against metabolic disorders and infections.
- Antifungal and Antibacterial Properties : Research indicates that this compound exhibits antifungal and antibacterial activities, making it a potential agent for treating infections caused by resistant strains of pathogens .
Case Study 1: Enzyme Inhibition
A study conducted on the effects of this compound on succinate dehydrogenase activity demonstrated significant inhibition. This inhibition was characterized by a decrease in enzymatic activity, suggesting that the compound can effectively disrupt metabolic processes in fungi.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various bacterial strains. Results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties. The mechanism was attributed to the disruption of bacterial cell metabolism through enzyme inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride | C11H16ClF2N5 | Enzyme inhibition, antimicrobial |
| N-(difluoromethyl)pyrazole derivatives | Varies | Antifungal, enzyme inhibition |
The comparative analysis reveals that while other pyrazole derivatives exhibit similar biological activities, the unique difluoromethyl substitution in this compound enhances its potency and selectivity against specific enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
